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For researchers, scientists, and drug development professionals, understanding the nuances of

triacylglycerol (TAG) synthesis is critical. Two key enzymes, Phospholipid:diacylglycerol

acyltransferase (PDAT) and Acyl-CoA:diacylglycerol acyltransferase (DGAT), play pivotal roles

in this process, yet their mechanisms and kinetics differ significantly. This guide provides an

objective comparison of their enzymatic activities, supported by experimental data, to aid in

experimental design and interpretation.

Triacylglycerols are the primary form of energy storage in eukaryotes, and their synthesis is a

fundamental metabolic process. The final step in TAG biosynthesis, the acylation of

diacylglycerol (DAG), is primarily catalyzed by two distinct enzyme families: DGATs and

PDATs. While both contribute to the synthesis of TAG, they utilize different acyl donors, exhibit

distinct substrate specificities, and their relative contributions to overall TAG accumulation can

vary depending on the organism, tissue, and physiological conditions.

The Two Main Pathways of Triacylglycerol Synthesis
DGAT enzymes are part of the acyl-CoA-dependent pathway, utilizing an activated fatty acid in

the form of acyl-CoA to acylate the sn-3 position of DAG.[1] In contrast, PDAT catalyzes an

acyl-CoA-independent reaction, transferring a fatty acid from a phospholipid, such as

phosphatidylcholine (PC), to DAG.[1] This distinction in their mechanism has significant

implications for cellular lipid homeostasis and the fatty acid composition of the resulting TAG.
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Direct comparison of the specific activities of PDAT and DGAT can be challenging due to

variations in assay conditions, enzyme sources, and substrates used across different studies.

However, research on developing seeds of sunflower and safflower provides a valuable head-

to-head comparison.

Enzyme Activity
(pmol/min/mg
protein)

Sunflower Safflower Reference

PDAT Activity

(with [14C]18:1-DAG) 18.3 ± 2.5 39.5 ± 4.1 [2]

DGAT Activity

(with [14C]18:1-DAG

+ 18:1-CoA)
54.2 ± 5.8 25.1 ± 3.2 [2]

(with [14C]18:1-CoA +

di-6:0-DAG)
185.4 ± 19.1 115.7 ± 12.3 [2]

Note: The data represents the mean ± SD from microsomal preparations of developing seeds

at a specific stage. Activities can vary depending on the developmental stage.

In developing sunflower seeds, DGAT activity was found to be dominant over PDAT activity.[2]

Conversely, in safflower seeds, PDAT activity was higher than DGAT activity when using 18:1-

DAG as the acyl acceptor.[2] This highlights the species-specific importance of each enzyme in

TAG accumulation.

Substrate Specificity
PDAT and DGAT exhibit distinct preferences for their acyl donors and acceptors, which

influences the final fatty acid profile of the synthesized TAGs.

PDAT:

Acyl Donor: Generally prefers phospholipids with polyunsaturated fatty acids at the sn-2

position. For example, in both sunflower and safflower, 18:2-phosphatidylcholine was a

better acyl donor than 18:1-PC.[3]
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Positional Specificity: Shows a strong preference for transferring the acyl group from the sn-

2 position of the phospholipid.[3]

DGAT:

Acyl-CoA Donor: Substrate specificity for acyl-CoA varies between DGAT isoforms and

species. For instance, sunflower DGAT displays higher activity with 18:2-CoA over 18:1-CoA,

while the safflower enzyme shows the opposite preference.[3] Mammalian DGAT1 has a

preference for oleoyl-CoA (18:1) over palmitoyl-CoA (16:0), whereas DGAT2 does not show

such a strong preference.[4]

Diacylglycerol Acceptor: The composition of the DAG pool also influences DGAT activity.

Experimental Protocols
Accurate measurement of PDAT and DGAT activity is crucial for comparative studies. Below

are detailed methodologies for in vitro assays using microsomal preparations.

Protocol for PDAT Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled acyl group from a phospholipid donor to a

diacylglycerol acceptor.

1. Microsomal Fraction Preparation:

Homogenize plant tissue (e.g., developing seeds) in a suitable buffer.

Perform differential centrifugation to isolate the microsomal fraction, which is enriched in

endoplasmic reticulum-localized enzymes like PDAT.

2. Reaction Mixture (per assay):

Microsomal protein (50-100 µg)

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2)

Diacylglycerol (DAG) acceptor (e.g., 1,2-dioleoyl-sn-glycerol)
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Radiolabeled acyl donor (e.g., 1-palmitoyl-2-[1-14C]oleoyl-sn-glycero-3-phosphocholine)

3. Assay Procedure:

Initiate the reaction by adding the microsomal protein to the pre-warmed reaction mixture.

Incubate at 30°C for a predetermined time (e.g., 15-60 minutes) within the linear range of the

reaction.

Stop the reaction by adding a chloroform:methanol solution (2:1, v/v).

Extract the lipids by vortexing and centrifugation.

Separate the lipid classes using thin-layer chromatography (TLC).

Visualize and quantify the radiolabeled TAG product using a phosphorimager or by scraping

the corresponding silica and performing scintillation counting.

Protocol for DGAT Activity Assay (Radiometric)
This assay measures the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol.

1. Microsomal Fraction Preparation:

Follow the same procedure as for the PDAT assay to isolate the microsomal fraction.

2. Reaction Mixture (per assay):

Microsomal protein (20-100 µg)

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

MgCl₂ (25 mM)

Bovine Serum Albumin (BSA) (0.625 mg/mL)

Diacylglycerol (DAG) acceptor (e.g., 200 µM 1,2-dioleoyl-sn-glycerol)

Radiolabeled acyl-CoA donor (e.g., [14C]oleoyl-CoA)
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3. Assay Procedure:

Pre-incubate the microsomal fraction with the reaction mixture (excluding the radiolabeled

substrate) at the desired temperature (e.g., 30°C).

Initiate the reaction by adding the radiolabeled acyl-CoA.

Incubate for a specific time within the linear range of the reaction.

Terminate the reaction and extract the lipids as described in the PDAT protocol.

Separate the lipids by TLC.

Visualize and quantify the radiolabeled TAG product.

A non-radioactive, fluorescence-based assay for DGAT activity has also been developed, using

a fluorescently labeled fatty acyl-CoA substrate like NBD-palmitoyl-CoA.[5]

Signaling Pathways and Experimental Workflows
To better visualize the roles of PDAT and DGAT and the general workflow for their activity

assays, the following diagrams are provided.
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Conclusion
Both PDAT and DGAT are integral to the synthesis of triacylglycerols, yet they operate through

distinct mechanisms and exhibit different substrate preferences. The relative importance of

each enzyme is highly dependent on the specific biological context. For researchers in lipid

metabolism and drug development, a thorough understanding of these differences is essential

for designing informative experiments and for the development of targeted therapeutic

strategies. The provided data and protocols offer a foundation for the comparative analysis of

PDAT and DGAT enzyme activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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